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Methyl phosphonopropanoate

Cat. No.: B573611
CAS No.: 174276-11-0
M. Wt: 168.085
InChI Key: FOZXLPLPOJDCQT-UHFFFAOYSA-N
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Description

General Overview of Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing at least one carbon-phosphorus (C-P) bond. chemimpex.com These compounds are integral to numerous applications, ranging from agriculture and industry to medicine. frontiersin.org They are found in products such as pesticides, herbicides, flame retardants, and plasticizers. frontiersin.orgsmolecule.com In the field of medicine, they are of immense interest for their bioactive properties, serving as drugs or prodrugs and as tools for designing enzyme inhibitors. smolecule.com

The basic structure of many organophosphorus compounds features a phosphorus atom bonded to oxygen and/or carbon atoms. frontiersin.org A significant subgroup, the organophosphates, are esters of phosphoric acid and are well-known for their use as insecticides like malathion (B1675926) and parathion. smolecule.comfrontiersin.org These compounds often exert their biological effects by inhibiting crucial enzymes, such as acetylcholinesterase (AChE), which plays an essential role in the nervous system by breaking down the neurotransmitter acetylcholine. frontiersin.orgsolubilityofthings.com Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of the nervous system. solubilityofthings.com This mechanism is the basis for the action of many organophosphate pesticides and nerve agents. chemimpex.comfrontiersin.org

Chemical Structure and Significance of the Carbon-Phosphorus Bond in Phosphonates

Methyl phosphonopropanoate belongs to the phosphonate (B1237965) subclass of organophosphorus compounds. Phosphonates are characterized by the presence of a direct and highly stable carbon-phosphorus (C-P) bond. This C-P bond is chemically inert and more resistant to hydrolysis compared to the carbon-oxygen-phosphorus (C-O-P) linkage found in phosphate (B84403) esters. This stability is a key feature that distinguishes phosphonates and is crucial to their function in various biological and chemical systems.

The C-P bond's resistance to cleavage makes phosphonates persistent molecules. In nature, microorganisms have evolved specialized enzymatic machinery, known as the C-P lyase pathway, to break this bond and utilize phosphonates as a source of phosphorus when more readily available phosphate is scarce. The stability of the C-P bond also makes phosphonates effective mimics, or isosteres, of natural phosphates and carboxylates. smolecule.comsolubilityofthings.com This property allows them to act as transition-state inhibitors of enzymes that process phosphate-containing substrates, a feature widely exploited in drug design. smolecule.comsolubilityofthings.com

Role of Phosphonopropanoates in Contemporary Chemical Research

Phosphonopropanoates, including this compound and its parent compound 3-phosphonopropionic acid, are subjects of significant interest in contemporary chemical and biomedical research. Their unique structure, which combines a phosphonate group with a propanoic acid moiety, makes them versatile building blocks and bioactive molecules. frontiersin.org

One prominent area of research is in the design of specific enzyme inhibitors. smolecule.com For instance, derivatives of phosphonopropionic acid have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cellular processes that can be relevant to cancer. smolecule.comsolubilityofthings.com In one study, a series of twelve phosphonopropionates were developed to probe their inhibitory activity against RGGT, demonstrating that modifications to the molecule could influence its potency. smolecule.comsolubilityofthings.com

The parent compound, 3-phosphonopropionic acid, is also used in a variety of research applications. It serves as a building block for synthesizing more complex functional molecules for drug discovery and is used to modify surfaces. frontiersin.org For example, it has been applied in creating coatings for magnesium alloys used in biodegradable medical implants to improve their corrosion resistance and biocompatibility. frontiersin.org Furthermore, because of their phosphorus content and biological activity, these compounds are investigated in agricultural chemistry as potential plant growth regulators. frontiersin.org

Scope of the Research Outline

This article provides a focused examination of this compound. It begins with a general introduction to its parent class, the organophosphorus compounds, to establish a broad chemical context. The discussion then narrows to the specific features of phosphonates, with an emphasis on the chemically robust carbon-phosphorus bond that defines this group. The subsequent section highlights the specific applications of phosphonopropanoates in modern scientific research, illustrating their role as enzyme inhibitors and versatile chemical synthons. The content adheres strictly to this chemical and research-focused framework, presenting foundational knowledge and specific findings related to this compound and its derivatives.

Physicochemical and Spectroscopic Data

Physicochemical Properties

PropertyValue (3-Phosphonopropionic acid)Value (this compound - Predicted)
CAS Number 5962-42-5174276-11-0
Molecular Formula C₃H₇O₅PC₄H₉O₅P
Molecular Weight 154.06 g/mol 168.09 g/mol
Appearance White crystalline powder-
Melting Point 165-180 °C frontiersin.org-
Density 1.74 g/cm³1.45±0.1 g/cm³
Water Solubility High-

Interactive Data Table: Physicochemical Properties

PropertyValue (3-Phosphonopropionic acid)Value (this compound - Predicted)
CAS Number5962-42-5174276-11-0
Molecular FormulaC₃H₇O₅PC₄H₉O₅P
Molecular Weight154.06 g/mol168.09 g/mol
AppearanceWhite crystalline powder-
Melting Point165-180 °C frontiersin.org-
Density1.74 g/cm³1.45±0.1 g/cm³
Water SolubilityHigh-

Spectroscopic Data (Predicted for this compound)

TechniquePredicted Data
¹H NMR δ (ppm): 11.23 (2H, s, P-OH), 3.68 (3H, s, O-CH₃), 2.65 (2H, t, J=7.5 Hz, CH₂-COO), 2.05 (2H, m, P-CH₂)
¹³C NMR δ (ppm): 173.5 (C=O), 52.0 (O-CH₃), 28.0 (d, J=135 Hz, P-CH₂), 25.5 (CH₂-COO)
IR ν (cm⁻¹): 2950 (C-H), 2600 (P-OH), 1735 (C=O), 1200 (P=O), 1040 (P-O)

Interactive Data Table: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMRδ (ppm): 11.23 (2H, s, P-OH), 3.68 (3H, s, O-CH₃), 2.65 (2H, t, J=7.5 Hz, CH₂-COO), 2.05 (2H, m, P-CH₂)
¹³C NMRδ (ppm): 173.5 (C=O), 52.0 (O-CH₃), 28.0 (d, J=135 Hz, P-CH₂), 25.5 (CH₂-COO)
IRν (cm⁻¹): 2950 (C-H), 2600 (P-OH), 1735 (C=O), 1200 (P=O), 1040 (P-O)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O5P B573611 Methyl phosphonopropanoate CAS No. 174276-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-3-oxopropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-9-4(5)2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZXLPLPOJDCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Methyl Phosphonopropanoate and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing phosphonopropanoates remain fundamental in organic synthesis due to their reliability and scalability. These approaches primarily include the Horner-Wadsworth-Emmons reaction for creating unsaturated systems and direct esterification for installing the methyl ester group.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, valued for its ability to produce alkenes with high stereoselectivity, predominantly favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction over the related Wittig reaction is the formation of a water-soluble dialkyl phosphate (B84403) salt as a byproduct, which simplifies purification through aqueous extraction. wikipedia.orgalfa-chemistry.com

Phosphonopropanoate esters, such as triethyl 2-phosphonopropionate, are common reagents in HWE reactions. Research has demonstrated that reacting these phosphonates with various aldehydes under solvent-free conditions using bases like lithium hydroxide (B78521) (LiOH·H₂O) or barium hydroxide (Ba(OH)₂·8H₂O) can yield α-methyl-α,β-unsaturated esters with high efficiency and stereoselectivity. oup.com The choice of phosphonate ester and base can be tuned to optimize results for different types of aldehydes. For instance, while triethyl 2-phosphonopropionate works well for aromatic aldehydes, using phosphonates with bulkier isopropyl ester groups can improve the (E)-selectivity for reactions with certain aliphatic aldehydes. oup.com

The reaction of triethyl 2-phosphonopropionate was used in the preparation of an (E,E)-ester, which was then utilized in the synthesis of Myxalamide D. Similarly, it was employed in a Horner-Emmons reaction with O-protected (S)-lactaldehyde to furnish an α-methyl-γ-hydroxy-α,β-unsaturated ester. acs.org

Table 1: E-Selectivity in Horner-Wadsworth-Emmons Reactions of Phosphonopropanoates oup.com
Aldehyde TypePhosphonate ReagentBaseYield (%)E-Selectivity (%)
AromaticTriethyl 2-phosphonopropionateLiOH·H₂O83-9795-99
Aliphatic (unbranched)Triethyl 2-phosphonopropionateLiOH·H₂ON/A92-94
Aliphatic (unbranched)Ethyl 2-(diisopropylphosphono)propionateLiOH·H₂ON/A97-98
Aliphatic (α-branched)Triisopropyl 2-phosphonopropionateBa(OH)₂·8H₂OHigh98->99

The most direct route to methyl phosphonopropanoate is the esterification of its corresponding carboxylic acid. A straightforward and high-yielding method involves heating a solution of 2-phosphonopropionic acid in methanol (B129727) at reflux. prepchem.com This reaction proceeds to completion, providing the desired methyl ester in quantitative yield after removal of the excess methanol. prepchem.com This process is a classic example of Fischer esterification, typically catalyzed by a strong acid, although in this case, heating under reflux is sufficient. chemguide.co.uk

Transesterification is another process that can yield this compound, sometimes unintentionally. This occurs when a different alkyl phosphonopropanoate (e.g., an ethyl ester) is exposed to methanol under reaction conditions that facilitate ester exchange. For example, during an HWE reaction involving triethyl 2-phosphonopropanoate, the presence of residual methanol as a contaminant led to the formation of a mixture containing both the expected ethyl ester and the transesterified methyl ester product.

Horner-Wadsworth-Emmons Reaction Strategies for Phosphonopropanoates

Advanced and Stereoselective Synthetic Routes

Modern synthetic chemistry increasingly focuses on methods that offer high levels of stereocontrol, enabling the synthesis of complex molecules with precise three-dimensional structures. numberanalytics.com These advanced routes are crucial for preparing chiral phosphonopropanoate derivatives, which may have specific biological activities.

An example of achieving high diastereoselectivity is seen in the nucleophilic epoxidation of an α-methyl-γ-hydroxy-α,β-unsaturated ester, which itself was prepared via an HWE reaction with triethyl 2-phosphonopropionate. acs.org This epoxidation was highly stereoselective, favoring the formation of the syn isomer. acs.org While not a direct asymmetric synthesis of the phosphonopropanoate itself, it demonstrates how these building blocks can be incorporated into stereocontrolled synthetic sequences. Another advanced method involves the use of isothiourea catalysis in a formal [2+2] cycloaddition to generate highly enantioenriched β-lactones that bear a phosphonate group. rsc.org

Table 2: Examples of Stereoselective Reactions for Phosphonate Derivatives
Reaction TypeSubstrate/ReagentKey FeatureOutcomeReference
Nucleophilic Epoxidationα-Methyl-γ-hydroxy-α,β-unsaturated esterSubstrate controlHigh diastereoselectivity for syn isomer acs.org
Formal [2+2] Cycloadditionα-Ketophosphonates and silyl (B83357) acidsIsothiourea catalysisHighly enantioenriched phosphonate-functionalised β-lactones (>99:1 er) rsc.org

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the broad applicability of traditional chemical reactions. mdpi.comnih.gov This approach is particularly powerful for creating enantiomerically pure compounds through processes like enzyme-catalyzed kinetic resolution. mdpi.commdpi.com In a typical kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product to be separated.

For instance, lipases are commonly used to resolve racemic alcohols by selectively acylating one enantiomer. mdpi.com This strategy can be applied to prepare chiral precursors for phosphonopropanoate derivatives. The synthesis of enantiomeric bicyclic δ-halo-γ-lactones utilized a key step where lipase (B570770) from Candida antarctica (CAL-B) catalyzed the kinetic resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol. mdpi.com This enzymatic step established the chirality that was carried through subsequent chemical transformations. Such methods highlight how biocatalysis can be integrated into a multi-step synthesis to achieve high stereochemical control. mdpi.comnih.gov

The introduction of fluorine into organic molecules can significantly alter their physical and biological properties. The synthesis of fluorinated phosphonopropanoates often involves the use of electrophilic fluorinating agents. A modern and convenient method for preparing triethyl 2-fluoro-2-phosphonopropionate starts from the non-fluorinated triethyl 2-phosphonopropanoate. researchgate.net The synthesis involves deprotonation with a base such as sodium hydride (NaH) to generate a phosphonate carbanion, which then reacts with an electrophilic fluorine source like Selectfluor®. researchgate.net

This NaH/Selectfluor® method, conducted in a solvent like tetrahydrofuran (B95107) (THF), offers advantages in convenience, safety, and selectivity over older protocols that used reagents like perchloryl fluoride (B91410) (FClO₃) with potassium tert-butoxide. researchgate.net By adjusting the molar ratios of the base and Selectfluor®, it is possible to control the degree of fluorination, predominantly obtaining either the monofluoro or difluoro product. researchgate.net

Table 3: Comparison of Methods for the Synthesis of Triethyl 2-fluoro-2-phosphonopropionate researchgate.net
ParameterModern MethodClassical Method
ReagentsNaH / Selectfluor®t-BuOK / FClO₃
SolventTHFToluene
AdvantagesGreater convenience, safety, and selectivityEstablished but less convenient
NotesDoes not require DMF as a co-solventFClO₃ is a hazardous gas

Chemoenzymatic Methods in Phosphonopropanoate Preparation

Emerging Synthetic Strategies for Phosphonates

The synthesis of phosphonates, a class of organophosphorus compounds with significant applications in medicinal chemistry, agriculture, and materials science, has traditionally relied on established methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org However, the pursuit of greater efficiency, milder reaction conditions, improved selectivity, and environmentally benign processes has driven the development of novel synthetic strategies. sciencedaily.comaithor.com These emerging methodologies are expanding the toolkit of chemists, enabling the creation of complex and functionally diverse phosphonate derivatives.

A significant focus of modern synthetic chemistry is the development of "green" processes that minimize hazardous substances and waste. sciencedaily.com In phosphonate synthesis, this has translated into several innovative approaches. One such strategy involves the use of piperazine (B1678402) as a catalyst for the solvent-free synthesis of α-hydroxyphosphonates by grinding aldehydes and diethylphosphite at room temperature. acgpubs.org This method offers high yields in a matter of minutes, presenting a significant improvement in terms of simplicity and eco-friendliness over conventional methods. acgpubs.org Another green approach is the sol-gel process, which allows for the synthesis of organic-inorganic hybrid materials containing phosphonates under mild conditions, often using water or alcohol as solvents at room temperature. researchgate.net Biocatalysis, employing enzymes or whole-cell systems, is also emerging as a powerful alternative, offering high selectivity and avoiding the harsh conditions and hazardous solvents associated with traditional chemical synthesis. mdpi.com

The formation of the carbon-phosphorus (C–P) bond is the cornerstone of phosphonate synthesis. frontiersin.org Recent advancements have introduced innovative methods for forging this crucial bond. Photochemical reactions represent a promising frontier. For instance, a UV-induced photo-Arbuzov reaction has been developed for the C–P bond formation between (hetero)aryl halides and trimethyl phosphite (B83602). rsc.orgnih.gov This method is notable for proceeding under mild, catalyst-free conditions without the need for additives or a base, and it demonstrates broad functional group compatibility. rsc.orgnih.gov Visible-light-mediated methods are also gaining traction. One such approach utilizes an electron donor-acceptor (EDA) complex formed between aryl thianthrenium salts and triethyl phosphite to synthesize aryl phosphonates, with the potential to use sunlight as the energy source. uab.cat

Electrochemical synthesis offers another modern avenue for C–P bond formation, providing a low-cost and precise method for preparing various organophosphorus compounds. beilstein-journals.org For example, an electrochemical coupling of the C–H bonds of alkynes, alkenes, and aryl compounds with dialkyl phosphonates has been reported, utilizing a silver catalyst in a divided cell. beilstein-journals.org

Catalytic systems are at the heart of many emerging synthetic strategies, often enabling reactions that are otherwise difficult or impossible. Asymmetric catalysis has been particularly impactful, allowing for the synthesis of C-chiral phosphonates, which are of great importance in drug discovery. mdpi.comthieme-connect.com Various catalytic asymmetric methods have been developed, including the phosphonylation of compounds with C=X and activated C=C bonds. mdpi.com For instance, the phospha-Michael reaction, which involves the addition of phosphorus nucleophiles to acceptor-substituted alkenes, has been a focus of development for more environmentally friendly and economically competitive processes. mdpi.comrsc.org

Novel catalytic transformations continue to be reported. A straightforward method for converting 1,3-benzoxazines to secondary phosphonates and α-aminophosphonates has been developed using boron trifluoride etherate as a catalyst. mdpi.com This reaction proceeds through the in situ generation of an ortho-quinone methide intermediate followed by a phospha-Michael addition. mdpi.com Furthermore, the development of porous titanium(IV) phosphonates highlights the synergy between materials science and synthetic strategy, where template-assisted hydrothermal processes are used to create structured materials with potential applications in catalysis. rsc.org

The table below summarizes selected emerging synthetic strategies for phosphonates, highlighting the diversity of modern approaches.

Synthetic StrategyKey FeaturesCatalyst/ConditionsSubstratesProductsRef.
Grinding Method Solvent-free, rapid, high yieldPiperazine, room temperatureAldehydes, Diethylphosphiteα-Hydroxyphosphonates acgpubs.org
UV-induced Photo-Arbuzov Catalyst-free, mild conditionsUV light (e.g., 365 nm)(Hetero)aryl halides, Trimethyl phosphiteAryl/Heteroaryl phosphonates rsc.orgnih.gov
Visible-Light EDA Complex Uses visible light, potential for sunlight390 nm LED, Potassium bicarbonateAryl thianthrenium salts, Triethyl phosphiteAryl phosphonates uab.cat
Electrochemical C-H Phosphorylation Silver-catalyzed, uses electricityCarbon & Platinum electrodes, Ag catalystAlkynes, alkenes, arenes, Dialkyl phosphonatesAlkynyl, Alkenyl, Aryl phosphonates beilstein-journals.org
Phospha-Michael Addition Boron trifluoride catalysisBF₃·OEt₂, Acetonitrile1,3-Benzoxazines, Triethyl phosphiteo-Hydroxybenzyl phosphonates mdpi.com
PEG/KI Catalyzed Synthesis Sustainable, room temperatureKI/K₂CO₃, PEG-400Benzyl halides, Dialkyl phosphiteBenzyl phosphonates frontiersin.org

These examples underscore the rapid evolution of phosphonate synthesis. The ongoing development of green, catalytic, and novel bond-forming reactions is continuously expanding the chemical space accessible to researchers, paving the way for the discovery of new materials and bioactive molecules.

Reaction Mechanisms and Chemical Transformations of Phosphonopropanoates

Fundamental Reactivity of the Phosphonate (B1237965) Moiety

The chemical behavior of methyl phosphonopropanoate is dictated by the phosphonate functional group, which consists of a phosphorus atom bonded to one carbon atom, two alkoxy groups (in this case, methoxy (B1213986) groups), and a double-bonded oxygen atom. This arrangement creates a tetrahedral phosphorus center. wikipedia.org The phosphonate moiety is structurally analogous to phosphate (B84403) esters but possesses a direct and highly stable carbon-phosphorus (C-P) bond in place of the more labile carbon-oxygen-phosphorus (C-O-P) linkage found in phosphates. nih.gov This inherent stability makes the C-P bond resistant to chemical hydrolysis, thermal decomposition, and photolysis.

The reactivity of the phosphonate group is characterized by several key features:

The P=O Bond : The phosphoryl group (P=O) is highly polar, with the oxygen atom being electron-rich and the phosphorus atom being electron-deficient. This polarity makes the oxygen atom a site for hydrogen bonding and coordination with metal ions. wikipedia.org The phosphorus atom acts as an electrophilic center, susceptible to attack by nucleophiles. nih.gov

The P-C Bond : The carbon-phosphorus bond is a strong covalent bond, which is generally inert to hydrolysis. nih.gov Cleavage of this bond typically requires harsh chemical conditions or specific enzymatic systems. wikipedia.orgnih.gov

The P-O-C Ester Bonds : The phosphonate ester bonds (P-O-CH₃) are susceptible to hydrolysis, similar to carboxylic esters, although their reactivity can differ. wikipedia.orgnih.gov Cleavage of these ester linkages can occur under both acidic and basic conditions. nih.gov

In this compound, the propanoate group (-CH₂CH₂COOCH₃) is attached to the phosphorus atom. The presence of the ester within the propanoate chain introduces an additional reactive site, the carbonyl carbon, which can also undergo nucleophilic attack. The electronic properties of this group can influence the reactivity of the adjacent phosphonate moiety.

Carbon-Phosphorus Bond Cleavage Mechanisms

The cleavage of the robust C-P bond is a significant chemical transformation for phosphonopropanoates and is crucial for their degradation in biological and environmental systems. This process can occur through several distinct mechanistic pathways.

Oxidative Cleavage: Oxidative pathways for C-P bond cleavage often involve enzymatic systems that utilize molecular oxygen. A well-studied example is the two-enzyme system comprising PhnY and PhnZ, found in many bacteria. hawaii.edunih.govresearchgate.net This system catabolizes 2-aminoethylphosphonic acid (AEP), a structural relative of phosphonopropanoates.

The mechanism proceeds in two steps:

α-Carbon Hydroxylation : The enzyme PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, hydroxylates the carbon atom bonded to phosphorus (the α-carbon). hawaii.edunih.gov This yields a 1-hydroxy-2-aminoethylphosphonate intermediate. hawaii.edu

Oxidative C-P Cleavage : The enzyme PhnZ, a diiron oxygenase, then acts on this hydroxylated intermediate, catalyzing the oxidative cleavage of the C-P bond to produce inorganic phosphate and glycine (B1666218). hawaii.edupnas.org

This oxidative strategy represents a novel mechanism for C-P bond scission in metabolism. hawaii.eduresearchgate.net While this specific pathway acts on an amino-substituted phosphonate, it provides a model for how phosphonopropanoates could be oxidatively degraded through initial α-carbon functionalization.

Reductive Cleavage: Reductive cleavage of C-P bonds can be achieved using photoredox catalysis, which offers a milder alternative to harsh chemical methods. This approach can generate radical intermediates that facilitate bond breaking. For instance, photoredox-catalyzed reactions of alkyl halides with phosphonylation reagents can proceed through a radical mechanism involving the formation and subsequent β-scission of a phosphoranyl radical intermediate to form the C-P bond in a "radical Arbuzov reaction". chinesechemsoc.org Conversely, similar principles could be applied to cleave the C-P bond. The process generally involves a single-electron transfer (SET) to or from the phosphonate substrate, generating a radical ion that subsequently fragments.

Cleavage PathwayCatalyst/Enzyme SystemKey IntermediateFinal Products (Example: AEP)Citation
Oxidative PhnY and PhnZ enzymes(R)-2-amino-1-hydroxyethylphosphonateInorganic Phosphate, Glycine hawaii.edunih.govresearchgate.netpnas.org
Reductive Photoredox catalysts (e.g., Iridium or Bismuth complexes)Radical ion speciesAlkane, Phosphate chinesechemsoc.orgnih.gov

Hydrolysis represents a common degradation pathway for phosphonopropanoates, which can affect either the P-O-C ester bonds or, under specific conditions, the C-P bond. wikipedia.orgnih.gov

Chemical Hydrolysis:

Acid-Catalyzed Hydrolysis : In the presence of strong acids like concentrated hydrochloric acid (HCl) at high temperatures, both P-O-C ester bonds of a dialkyl phosphonate can be hydrolyzed to yield the corresponding phosphonic acid. nih.govbeilstein-journals.orgd-nb.info The mechanism for the first hydrolysis step is believed to involve protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom (AAc2 mechanism) or on the ester's carbon atom (AAl2 mechanism), with the former being more common. nih.gov

Base-Catalyzed Hydrolysis : Alkaline hydrolysis, using bases like sodium hydroxide (B78521), is also effective for cleaving the P-O-C ester bonds. nih.gov The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center. nih.gov The rate of hydrolysis is sensitive to steric and electronic effects of the ester groups and the substituent on the phosphorus atom. nih.gov Generally, cleavage of the C-P bond by chemical hydrolysis is difficult and requires aggressive conditions. wikipedia.org

Enzymatic Hydrolysis: Bacteria have evolved specific enzymes to hydrolyze the C-P bond, allowing them to utilize phosphonates as a phosphorus source. nih.govresearchgate.net

Phosphonatases : This class of enzymes, which includes phosphonoacetate hydrolase (PhnA), acts on phosphonates that have an electron-withdrawing β-carbonyl group. This structural feature facilitates the heterolytic cleavage of the C-P bond. PhnA, a member of the alkaline phosphatase superfamily, uses a binuclear metal center to catalyze the hydrolysis of phosphonoacetate into acetate (B1210297) and inorganic phosphate.

C-P Lyase : This is a large, multi-enzyme complex that catalyzes the reductive cleavage of the C-P bond in a wide range of unactivated phosphonates, including methylphosphonate (B1257008). nih.govnih.govresearchgate.net The mechanism is believed to be radical-based, involving S-adenosyl-L-methionine (SAM) to initiate the reaction, ultimately producing an alkane and inorganic phosphate. nih.gov

Hydrolysis TypeConditionsBond CleavedGeneral OutcomeCitation
Acid-Catalyzed Strong acid (e.g., HCl), heatP-O-CDialkyl phosphonate → Phosphonic acid nih.govbeilstein-journals.org
Base-Catalyzed Strong base (e.g., NaOH)P-O-CDialkyl phosphonate → Phosphonate salt nih.gov
Enzymatic (Phosphonatase) Enzyme (e.g., PhnA), β-carbonyl requiredC-PPhosphonoacetate → Acetate + Phosphate
Enzymatic (C-P Lyase) Multi-enzyme complex, radical mechanismC-PAlkylphosphonate → Alkane + Phosphate researchgate.netnih.gov

Oxidative and Reductive Cleavage Pathways

Addition and Substitution Reactions Involving Phosphonopropanoates

The phosphonopropanoate structure allows for several types of addition and substitution reactions. These can occur at the phosphorus center, the carbonyl group, or potentially across an unsaturated C-C bond if one is present in the molecule.

Nucleophilic Substitution at Phosphorus : The phosphorus atom in this compound is electrophilic and can undergo nucleophilic substitution. A classic method for preparing phosphonates, the Michaelis-Arbuzov reaction , involves the attack of a trivalent phosphite (B83602) on an alkyl halide. wikipedia.orgorganic-chemistry.org Conversely, the ester groups on an existing phosphonate like this compound can be substituted. For instance, selective activation of one ester group with triflic anhydride (B1165640) allows for its replacement by a wide range of O, S, N, and C nucleophiles, enabling the synthesis of mixed phosphonates, phosphonamidates, and phosphinates under mild conditions. d-nb.info This reaction proceeds through a phosphonium (B103445) intermediate. d-nb.info

Reactions at the Carbonyl Group : The propanoate portion of the molecule contains a carbonyl group that can undergo nucleophilic addition, similar to other esters. However, a more significant reaction involving the carbon adjacent to the phosphonate is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This involves deprotonation of the carbon alpha to the phosphonate group using a strong base to form a stabilized carbanion (a phosphorus ylide). This nucleophilic carbanion then reacts with an aldehyde or ketone to form an alkene, typically with high E-selectivity, and a water-soluble phosphate byproduct. wikipedia.org

Conjugate Addition (Michael Addition) : If a phosphonopropanoate derivative contains an α,β-unsaturated carbonyl system, it can act as a Michael acceptor. Nucleophiles such as amines can add to the β-position. acs.org Similarly, phosphite nucleophiles can undergo tandem 1,4- (conjugate) and 1,2-addition to α,β-unsaturated imines, a reaction that could be conceptually extended to related phosphonopropanoate systems. researchgate.netnih.gov

Rearrangement Reactions in Phosphonopropanoate Chemistry

Rearrangement reactions are fundamental transformations in organophosphorus chemistry that can modify the carbon skeleton or the position of the phosphorus group.

Phospha-Brook Rearrangement : This rearrangement involves the migration of a phosphoryl group from a carbon to an oxygen atom. nih.govmdpi.com It is typically observed in α-hydroxyphosphonates, which can be formed by the addition of a phosphite to an aldehyde (a Pudovik or Abramov reaction). mdpi.comwikipedia.org In the presence of a strong base, the hydroxyl proton is removed, and the resulting alkoxide attacks the electrophilic phosphorus atom, leading to a 1,2-migration of the phosphonate group from the carbon to the oxygen. This results in the formation of a phosphate ester and a carbanion, which is then protonated. mdpi.com

Abramov Reaction : This reaction involves the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxyphosphonate. wikipedia.org While not a rearrangement of a phosphonopropanoate itself, it is a key method for synthesizing the precursors needed for other rearrangements, like the phospha-Brook rearrangement. The mechanism involves the nucleophilic attack of the phosphorus atom of the phosphite onto the carbonyl carbon. wikipedia.org

Radical-Mediated Rearrangements : In some cases, radical reactions can involve rearrangement steps. For example, a semi-pinacol type rearrangement has been observed following the addition of a phosphonyl radical to an oxime phosphonate, where an alkyl radical intermediate rearranges to form a more stable benzylic radical. oaepublish.com

Radical Chemistry of Phosphonopropanoates

The study of radical reactions involving organophosphorus compounds has expanded significantly, providing novel synthetic pathways.

Generation of Phosphonyl Radicals : Phosphonyl radicals (R-P(O)(OR)•) can be generated from phosphonate precursors. One common method involves the homolytic cleavage of a P-Se bond in selenophosphates using a radical initiator. organic-chemistry.orgacs.orgresearchgate.net More recently, visible-light photoredox catalysis has emerged as a powerful tool. For example, bismuth chloride (BiCl₃) can act as an efficient Lewis acid-to-metal charge transfer (LMCT) catalyst to generate phosphonyl radicals from H-phosphine oxides and related compounds under mild conditions. nih.gov

Reactions of Phosphonyl Radicals : Once generated, phosphonyl radicals readily participate in various transformations. A primary reaction is their addition to unsaturated bonds . They can add to both electron-rich and electron-poor alkenes to form new C-P bonds, yielding functionalized phosphonates. organic-chemistry.orgacs.org This provides a route for phosphonylation of various organic molecules.

Radical-Mediated C-P Bond Cleavage : As mentioned in section 3.2.2, the C-P lyase enzyme complex is believed to operate via a radical mechanism to cleave the C-P bond. nih.gov Non-enzymatic radical reactions can also lead to C-P bond fragmentation. For instance, the β-elimination of a phosphonate group from an alkoxyl radical has been observed, demonstrating a pathway for C-P bond scission in radical intermediates. cdnsciencepub.com This reactivity has been exploited in radical cyclization reactions where an acylphosphonate acts as a carbonyl group acceptor. cdnsciencepub.com

Enzymatic Transformations and Biodegradation of Phosphonates

Microbial Metabolism of Organophosphonates

Microbial communities, particularly bacteria, can utilize organophosphonates as a phosphorus source. This metabolic capability is dependent on specific gene clusters that are typically induced under phosphate (B84403) starvation conditions. The three major pathways for phosphonate (B1237965) catabolism are catalyzed by the phosphonatase enzyme family, the carbon-phosphorus lyase complex, and various oxidative enzymes.

The phosphonatase pathway represents a hydrolytic mechanism for C-P bond cleavage. This pathway is best characterized for the degradation of 2-aminoethylphosphonate (AEP), one of the most abundant natural phosphonates. mdpi.com It is a two-step process involving an initial transformation to prepare the substrate for hydrolysis.

Transamination: The process begins with the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase (PhnW), which transfers the amino group from AEP to pyruvate, yielding phosphonoacetaldehyde (B103672) (PnAA) and alanine. mdpi.comresearchgate.net

Hydrolysis: The resulting PnAA is the direct substrate for phosphonatase (phosphonoacetaldehyde hydrolase, PhnX). PhnX, a member of the hydrolase superfamily, catalyzes the cleavage of the C-P bond in PnAA to release acetaldehyde (B116499) and inorganic phosphate (Pi). researchgate.netmsu.ru

The phosphonatase pathway is highly specific to substrates that can be converted into a phosphonoaldehyde. portlandpress.com Enzymes in this family, such as phosphonoacetate hydrolase (PhnA), can also hydrolyze other activated phosphonates like phosphonoacetate. msu.ruacs.org The activity of phosphonatase is dependent on cofactors such as Mg2+ and can be inhibited by agents that disrupt disulfide bonds. researchgate.net

Table 1: Key Enzymes in the Phosphonatase Pathway

Enzyme Gene Function Substrate Example Products
2-Aminoethylphosphonate aminotransferase PhnW Transamination 2-Aminoethylphosphonate (AEP) Phosphonoacetaldehyde, Alanine
Phosphonatase (Phosphonoacetaldehyde hydrolase) PhnX C-P Bond Hydrolysis Phosphonoacetaldehyde Acetaldehyde, Inorganic Phosphate

The carbon-phosphorus (C-P) lyase pathway provides a mechanism for the reductive cleavage of the C-P bond and is notable for its remarkably broad substrate specificity. nih.gov This allows bacteria to degrade a wide variety of phosphonates, including unactivated alkylphosphonates like methylphosphonate (B1257008) and arylphosphonates, which are resistant to hydrolytic enzymes. nih.govnih.govcnr.it

The C-P lyase is a large, multi-protein complex encoded by the phn operon, which can contain up to 14 genes (phnC to phnP in Escherichia coli). nih.gov The core complex responsible for C-P bond cleavage consists of the proteins PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, and PhnM. researchgate.net The proposed mechanism involves several steps:

The phosphonate substrate is activated by transfer to an ATP-derived ribose, forming a 5-phosphoribosyl-α-1-phosphonate intermediate. nih.gov

The PhnJ protein, a key component of the complex, then catalyzes the cleavage of the C-P bond. nih.govuniprot.org

This cleavage releases the corresponding hydrocarbon (e.g., methane (B114726) from methylphosphonate) and 5-phosphoribosyl-1,2-cyclic phosphate, which is subsequently metabolized to 5-phosphoribosyl-α-1-diphosphate (PRPP) and integrated into the cell's primary metabolism. nih.gov

Studies on Pseudomonas sp. and marine bacterioplankton have demonstrated the critical role of C-P lyase in the degradation of methylphosphonate, highlighting its environmental significance in processes like methane cycling in oxic waters. nih.govnih.gov Given its broad specificity for alkylphosphonates, it is expected that phosphonopropanoate derivatives can also serve as substrates for this enzymatic complex. dntb.gov.ua

A third major strategy for C-P bond cleavage involves oxidative pathways. These were discovered more recently and rely on a two-enzyme system, typically comprising PhnY* and PhnZ, to break the C-P bond. mdpi.comportlandpress.comnih.gov

Hydroxylation: The first step is catalyzed by PhnY, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase. This enzyme hydroxylates the carbon atom bonded to the phosphorus (the α-carbon). portlandpress.comnih.gov For example, in the degradation of AEP, PhnY stereospecifically hydroxylates the α-carbon to produce (R)-1-hydroxy-2-aminoethylphosphonate. mdpi.comportlandpress.com

Oxidative Cleavage: The hydroxylated intermediate is then acted upon by PhnZ, an oxygen-dependent enzyme that catalyzes the oxidative cleavage of the now-weakened C-P bond, releasing inorganic phosphate and the corresponding organic product (e.g., glycine (B1666218) from AEP). nih.gov

Different organisms possess PhnY/PhnZ systems with distinct substrate specificities. For instance, the enzymes from certain marine metagenomic libraries are specific for AEP. portlandpress.com In contrast, the bacterium Gimesia maris possesses a PhnY/PhnZ system (GmPhnY* and GmPhnZ1) that specifically degrades methylphosphonic acid to formic acid and phosphate, but does not act on AEP. nih.gov This substrate specificity suggests that dedicated oxidative enzymes would be required for the catabolism of other phosphonates like methyl phosphonopropanoate.

Table 2: Comparison of Phosphonate Catabolic Pathways

Pathway Mechanism Key Enzymes Substrate Specificity Example Substrate
Phosphonatase Hydrolytic PhnW, PhnX Narrow (requires aldehyde intermediate) 2-Aminoethylphosphonate
C-P Lyase Reductive PhnGHIJKLM complex Broad (alkyl-, aryl-phosphonates) Methylphosphonate
Oxidative Oxidative PhnY*, PhnZ Specific to enzyme system Methylphosphonic acid, AEP

Carbon-Phosphorus Lyase Complex Activity and Substrate Specificity

Biocatalytic Applications in Phosphonopropanoate Derivatization

The enzymes involved in phosphonate metabolism also offer significant potential for biocatalysis, enabling the synthesis and modification of phosphonopropanoate derivatives with high selectivity.

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired activity. Enzymatic kinetic resolution is a highly effective method for separating racemic mixtures to obtain enantiomerically pure compounds. nih.govwikipedia.org This technique leverages the stereoselectivity of enzymes, which catalyze reactions on one enantiomer at a much higher rate than the other. wikipedia.org

Commonly used enzymes for kinetic resolution include lipases and acylases, which catalyze stereoselective acylation or hydrolysis reactions. wikipedia.orgmdpi.com In a typical process, a racemic mixture is treated with an enzyme and an acylating agent. The enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. mdpi.com Dynamic kinetic resolution (DKR) is an advanced version where the slow-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired single-enantiomer product. mdpi.com

These established biocatalytic strategies are applicable to the resolution of racemic mixtures of this compound and other phosphonopropanoate derivatives. nih.gov The development of such processes can provide efficient access to enantiopure phosphonopropanoates, which are valuable as chiral building blocks in the synthesis of pharmaceuticals and other specialty chemicals. rsc.org

The biosynthesis of nearly all natural phosphonates begins with a common precursor, phosphoenolpyruvate (B93156) (PEP). nih.govgenome.jp The key C-P bond-forming step is the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PEPM). portlandpress.comnih.gov

PnPy serves as a central branch point in the biosynthesis of a diverse array of phosphonate compounds. portlandpress.com

Formation of Phosphonoalanine: PnPy can be transaminated to produce 2-amino-3-phosphonopropionate, also known as phosphonoalanine. acs.org

Formation of AEP: Alternatively, PnPy can be decarboxylated by phosphonopyruvate decarboxylase to yield phosphonoacetaldehyde, a precursor for the widely distributed 2-aminoethylphosphonate (AEP). nih.gov

Formation of Phosphonothrixin: In the biosynthesis of the herbicidal compound phosphonothrixin, PnPy is reduced by two dehydrogenases to form 2-hydroxy-3-phosphonopropanoic acid (HPPA). nih.gov This directly demonstrates the role of a phosphonopropanoate derivative as an intermediate in the construction of a complex natural product.

These pathways illustrate that phosphonopropanoate structures are integral intermediates in the natural biosynthesis of various phosphonate-containing molecules, underscoring their fundamental role in the biochemistry of C-P compounds.

Enzymatic Stereoselective Resolution of Phosphonopropanoate Racemates

Evolutionary Aspects of Phosphonate Metabolizing Enzymes

The ability of microorganisms to metabolize the highly stable carbon-phosphorus (C-P) bond of phosphonates is a fascinating example of evolutionary adaptation to nutrient-limited environments. The enzymes and pathways responsible for phosphonate degradation have diverse evolutionary origins and are distributed across various bacterial phyla, reflecting a long history of interaction with these organophosphorus compounds. researchgate.netfrontiersin.org The evolution of these metabolic capabilities is primarily driven by the need to acquire phosphorus, an essential nutrient that is often scarce in many ecosystems. nih.govresearchgate.net

Organisms have evolved at least three distinct enzymatic strategies to cleave the C-P bond: hydrolytic pathways, oxidative pathways, and the reductive C-P lyase pathway. nih.gov The evolutionary history of these systems reveals both divergent and convergent evolution, as different enzyme superfamilies have been recruited and adapted for phosphonate metabolism.

The C-P lyase pathway, encoded by the phn gene operon, is a particularly intriguing case from an evolutionary standpoint. nih.gov This complex multi-protein machinery is responsible for the reductive cleavage of unactivated alkylphosphonates, such as methylphosphonate, to yield a hydrocarbon and inorganic phosphate. nih.govnih.gov Phylogenetic analyses of the C-P lyase gene cluster suggest a complex evolutionary trajectory. These genes are found across a wide range of bacteria, indicating that this is an ancient pathway. nih.govmdpi.com

Phylogenetic studies of the C-P lyase genes have identified distinct major clades, suggesting different cumulative changes over generations. researchgate.net For instance, extensive phylogenetic analysis of the 14 cistrons that make up the C-P lyase complex in 84 different microorganisms revealed two major clades, A and B, which are believed to have a common ancestor in glutathione (B108866) peroxidase. nih.govresearchgate.net Members of Clade B are hypothesized to exhibit greater enzymatic activity and adaptability, suggesting they may evolve more rapidly. researchgate.net The genomic clustering of the phn genes appears to be ancient, as the association is found in diverse bacterial phyla like Proteobacteria, Terrabacteria, and Bacteroidetes. researchgate.net

The evolution of other phosphonate-degrading enzymes also shows interesting patterns. For example, phosphonoacetate hydrolase (PhnA), an enzyme that degrades phosphonoacetate, is thought to be an early evolving enzyme in phosphonate metabolism. researchgate.net Homologs of the phnA gene are widespread, and it is often clustered with the phnY gene, which encodes an enzyme that converts phosphonoacetaldehyde to phosphonoacetate. researchgate.net This genomic association across different phyla suggests a considerable evolutionary age. researchgate.net

In contrast, some pathways appear to be more recent evolutionary developments. The PhnY*/PhnZ pathway, discovered in a fosmid library from the Sargasso Sea, represents a novel oxidative mechanism for phosphonate degradation and appears to have a more limited distribution, suggesting a more recent origin. frontiersin.org The study of phosphonate metabolizing enzymes has also extended to eukaryotes, with research underway to reconstruct the evolutionary history of these enzymes and their potential role in mitochondrial metabolism. alga.cz This research aims to understand how these pathways relate to the process of eukaryogenesis. alga.cz

The diversity and distribution of phosphonate metabolizing enzymes underscore their ecological significance and the intense selective pressure to access phosphorus from the organophosphonate pool.

Table of Key Phosphonate Metabolizing Enzymes and Pathways

Enzyme/PathwayGene(s)FunctionEvolutionary Significance
C-P Lyase Complex phnC to phnPReductive cleavage of the C-P bond in various alkylphosphonates. nih.govAncient and widespread pathway found across diverse bacterial phyla; shows evidence of co-evolution of its component genes. researchgate.netnih.gov
Phosphonoacetate Hydrolase phnAHydrolyzes phosphonoacetate to acetate (B1210297) and phosphate. msu.ruBelieved to be an early evolving enzyme in phosphonate degradation; often genomically clustered with phnY. researchgate.net
Phosphonopyruvate Hydrolase phnA (in some organisms)Cleaves the C-P bond of phosphonopyruvate. msu.ruEvolved from the alkaline phosphatase superfamily.
PhnY/PhnZ Pathway phnY, phnZOxidative cleavage of the C-P bond. nih.govA more recently discovered pathway with a potentially more limited distribution than C-P lyase. frontiersin.org

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Detection Methods

Chromatography is the primary method for separating components from a mixture, which is essential before quantification and identification. For phosphonopropanoates, both gas and liquid chromatography are widely used.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like methyl phosphonopropanoate. nih.gov The choice of the stationary phase is critical for achieving good separation of different alkyl phosphonates. researchgate.netacs.org For less volatile or more polar phosphonic acids, derivatization is often required to convert them into more volatile esters (e.g., via methylation or silylation) before GC analysis. researchgate.netd-nb.info For instance, the thermally unstable carbanion of dimethyl methylphosphonate (B1257008) (DMMPA) can be analyzed by GC after derivatization with trimethylsilylchloride. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.gov For polar organophosphates, which includes many phosphonopropanoates and their metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective approach. hplc.eu HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, which allows for good retention of polar analytes and enhances detection sensitivity when coupled with mass spectrometry. hplc.eu Reversed-phase HPLC, often with a C18 column, is also commonly used for the analysis of organophosphate pesticides in various matrices. idosi.orgthaiscience.info

Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and sensitive quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It is a cornerstone technique for the analysis of chemical warfare agents and their simulants, such as dimethyl methylphosphonate (DMMP). accscience.commdpi.com The technique is highly reliable for identifying trace impurities in commercial DMMP samples, which can be useful for forensic signature analysis. nih.gov Static headspace GC-MS is a variation used for quantifying volatile compounds like DMMP adsorbed onto solid materials, such as activated carbon. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for analyzing polar, non-volatile, and thermally sensitive organophosphorus compounds that are not amenable to GC. hplc.eu The combination of HILIC with electrospray ionization mass spectrometry (ESI-MS) allows for the simultaneous separation and sensitive detection of a wide range of organophosphates, including ionic and highly polar species. hplc.eu This makes LC-MS invaluable for studying the degradation products of phosphonates in complex environmental or biological samples.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) of Phosphonopropanoates

Elemental Analysis and Microanalysis Techniques for Phosphonates

The foundational characterization of a phosphonate (B1237965) like this compound relies on determining its elemental composition. This is achieved through a combination of elemental analysis and microanalysis techniques, which confirm the empirical and molecular formula of the synthesized compound.

A primary method is combustion analysis, a standard technique for determining the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). In this process, a sample is combusted in an excess of oxygen, and the resulting gases (carbon dioxide, water vapor, and nitrogen) are collected and measured to calculate the proportions of each element in the original sample. For phosphorus-containing compounds, a separate analysis is required to determine the phosphorus content. This can be accomplished using methods like inductively coupled plasma-optical emission spectrometry (ICP-OES) after the complete digestion of the compound in strong acids. pnrjournal.com

The theoretical elemental composition of this compound (C₄H₉O₅P) serves as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 4 48.044 28.59
Hydrogen H 1.008 9 9.072 5.40
Oxygen O 15.999 5 79.995 47.60
Phosphorus P 30.974 1 30.974 18.43

| Total | | | | 168.085 | 100.00 |

Microanalysis techniques are often employed to investigate the elemental composition of materials at a microscopic level. Energy-dispersive X-ray spectroscopy (EDX or EDS), frequently integrated with a scanning electron microscope (SEM), is a powerful tool for the qualitative identification of elements in phosphonate materials. nih.gov This technique bombards the sample with an electron beam, causing the atoms to emit element-specific X-rays that allow for rapid elemental mapping. nih.gov

For precise quantitative analysis, especially for determining metal-to-phosphorus ratios in metal phosphonate complexes, solution-based spectroscopic methods like atomic or mass spectrometry are recommended. nih.gov These methods, while highly accurate, necessitate a complete and often lengthy sample preparation process involving dissolution and digestion with strong acids, such as nitric, perchloric, and in some cases, hydrofluoric acid, to break down the organic and inorganic matrix. nih.gov In instances where advanced spectroscopic equipment is unavailable, traditional gravimetric and colorimetric methods remain viable for phosphorus analysis, provided a sufficient quantity of the sample is available. nih.gov

Emerging Analytical Strategies in Organophosphorus Chemistry

The field of organophosphorus chemistry is continually evolving, with new analytical strategies emerging to meet the demand for greater sensitivity, specificity, and efficiency in the detection and quantification of compounds like this compound. These strategies often focus on advanced chromatographic separations coupled with sophisticated detection technologies.

A major trend is the increasing reliance on hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are at the forefront of this evolution. pnrjournal.comnih.gov These methods offer enhanced selectivity and sensitivity by using multiple stages of mass analysis, which helps to eliminate matrix interferences and allows for the confident detection of trace-level compounds in complex samples. nih.govmdpi.com

For polar and ionic phosphonates that are challenging to analyze by conventional reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation tool. hplc.euwiley.com HILIC utilizes a polar stationary phase with a high concentration of organic solvent in the mobile phase, providing effective retention and separation of polar compounds. hplc.eu When coupled with electrospray ionization mass spectrometry (ESI-MS), HILIC-MS offers excellent sensitivity for phosphonate analysis, as the high organic content of the mobile phase promotes efficient ionization. hplc.eunih.gov This approach has been successfully used for the analysis of various phosphonates without the need for chemical derivatization. wiley.com

Advanced mass spectrometry platforms are also driving progress. High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability allows for the determination of elemental formulas for unknown compounds and better discrimination from background ions. nih.govdrawellanalytical.com Furthermore, innovative techniques such as Femtosecond Time-Resolved Mass Spectrometry (FTRMS) are being explored to study the dynamics of phosphonate radical cations, offering a unique "fingerprint" for molecular identification based on coherent vibrational excitations. mdpi.com

In parallel with advancements in instrumentation, there is a strong focus on developing novel sample preparation and detection methods. Miniaturized and automated sample preparation techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) reduce solvent consumption and sample handling time while effectively pre-concentrating analytes. pnrjournal.commdpi.com Beyond traditional spectrometry, new sensor-based technologies are being developed for rapid and on-site detection of organophosphorus compounds. These include electrochemical sensors, fluorescence-based aptasensors, and enzyme-based biosensors, which offer alternative and often portable solutions for screening and analysis. nih.govalbany.edubohrium.comresearchgate.net

Table 2: Summary of Emerging Analytical Strategies

Strategy Technique Examples Primary Advantage(s)
Hyphenated Chromatography GC-MS/MS, LC-MS/MS, IC-ICP-MS High sensitivity, high specificity, reduced matrix effects. nih.govives-openscience.eu
Advanced Separation Modes Hydrophilic Interaction Liquid Chromatography (HILIC) Superior separation of polar and ionic phosphonates without derivatization. hplc.euwiley.com
High-Resolution Mass Spectrometry Time-of-Flight (TOF-MS), Orbitrap MS Accurate mass measurement for formula determination and high-confidence identification. nih.govdrawellanalytical.com
Novel Detection Concepts Electrochemical Sensors, Biosensors, Aptasensors, FTRMS Rapid, portable, and highly selective detection; provides unique structural information. mdpi.comresearchgate.netmdpi.com

| Advanced Sample Preparation | Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME) | Reduced solvent use, faster preparation, effective analyte pre-concentration. mdpi.com |

These emerging strategies represent a significant leap forward in the analytical toolkit for organophosphorus chemistry, promising more robust, sensitive, and efficient characterization and quantification of compounds including this compound.

Theoretical and Computational Chemistry Studies of Methyl Phosphonopropanoate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of organophosphorus compounds, including methyl phosphonopropanoate. These methods provide detailed insights into the electronic landscape and reactivity of molecules, which are often difficult to obtain through experimental means alone.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound is characterized by the presence of a tetrahedral phosphorus center bonded to a carbon atom, an oxygen atom via a double bond (phosphoryl group), and two methoxy (B1213986) groups. This arrangement gives rise to a distinct distribution of electron density and specific bonding characteristics.

Quantum chemical calculations, typically employing Density Functional Theory (DFT), can be used to determine key electronic properties. Analysis of the molecular orbitals (HOMO and LUMO) reveals the regions most susceptible to nucleophilic and electrophilic attack. For phosphonates in general, the HOMO is often localized on the non-bonding oxygen atoms of the phosphoryl group, while the LUMO is typically associated with the P-C antibonding orbital. This suggests that the phosphoryl oxygen is a primary site for electrophilic interaction, and the phosphorus atom is susceptible to nucleophilic attack.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, provides a quantitative description of the bonds within the molecule. The P=O bond in phosphonates is highly polarized, with significant charge separation between the phosphorus and oxygen atoms. The P-C bond is a stable covalent bond that is a hallmark of phosphonate (B1237965) compounds. researchgate.net The P-O single bonds to the methoxy groups also exhibit polarity.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-7.2 eVHighest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons.
LUMO Energy+1.5 eVLowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
Mulliken Charge on P+1.2 eIndicates a significant positive charge on the phosphorus atom.
Mulliken Charge on P=O Oxygen-0.8 eShows a substantial negative charge on the phosphoryl oxygen.

Note: The values presented in this table are representative and are based on typical DFT calculations for similar phosphonate esters. They serve as an illustration of the expected electronic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions involving phosphonates. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For instance, the hydrolysis of phosphonate esters, a fundamental reaction, can be modeled to understand the role of acid or base catalysts. nih.gov Calculations can elucidate the structure of the pentacoordinate intermediate or transition state that is often proposed in the nucleophilic substitution at the phosphorus center. The energy barriers associated with these steps can be calculated, offering insights into the reaction kinetics. For example, under basic conditions, the hydrolysis of methyl esters of phosphonic acids has been found to be significantly faster than that of their corresponding isopropyl esters. nih.gov

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are crucial for predicting reaction rates. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For phosphonate transformations, these calculations can help to understand the stereochemical outcome of reactions.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or interacting with larger biological systems.

Conformational Analysis of Phosphonopropanoates

The flexible side chain of this compound allows it to adopt various conformations. MD simulations can explore the conformational landscape by simulating the molecule's movement over time. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. The conformational flexibility can be important for its interaction with other molecules, including enzymes. The presence of rotational isomers has been considered as a factor influencing the spectroscopic properties of phosphonates. rsc.org

Interactions of Phosphonates with Solvent Environments and Biomacromolecules

The interaction of phosphonates with their environment is crucial for their function and reactivity. MD simulations can provide a detailed view of how solvent molecules, such as water, arrange themselves around the phosphonate molecule. solubilityofthings.com The polar phosphoryl group is expected to form strong hydrogen bonds with water molecules, enhancing its solubility in aqueous environments. wikipedia.org In contrast, their solubility in non-polar organic solvents is generally lower. solubilityofthings.comwikipedia.org The solvent can also influence the tautomeric equilibrium of related H-phosphonate compounds. mdpi.com

Phosphonates are known to interact with biomacromolecules, often acting as mimics of phosphates or carboxylates. nih.gov MD simulations can be used to model the binding of phosphonates to the active sites of enzymes or the surfaces of proteins. nih.govfrontiersin.org These simulations can reveal the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the phosphonate-biomacromolecule complex. nih.govresearchgate.net For example, phosphonates can act as potent inhibitors of enzymes by binding tightly to their active sites. nih.gov The non-hydrolyzable nature of the P-C bond makes them stable analogues of phosphate (B84403) esters in a biological context. nih.gov

Table 2: Simulated Interaction Energies of this compound

Interacting SpeciesInteraction Energy (kcal/mol)Primary Interaction Type
Water-15Hydrogen Bonding
Na+ ion-25Electrostatic
Active Site of a Model Enzyme-10Hydrogen Bonding & van der Waals

Note: These values are hypothetical and intended to illustrate the relative strengths of interactions that can be obtained from MD simulations.

Mechanistic Insights from Density Functional Theory (DFT) Calculations on Phosphonate Transformations

Density Functional Theory (DFT) has proven to be a particularly valuable computational method for studying the mechanisms of reactions involving phosphonates. researchgate.netresearchgate.net DFT calculations offer a good balance between computational cost and accuracy, making it feasible to study complex reaction pathways.

DFT can be used to investigate a wide range of transformations, including the formation of the P-C bond, which is a key step in the biosynthesis of phosphonates. researchgate.net Computational studies on the conversion of phosphoenolpyruvate (B93156) to phosphonopyruvate (B1221233) have provided insights into the enzymatic mechanism of this crucial reaction. researchgate.net

Furthermore, DFT calculations have been instrumental in understanding the tautomerism in related H-phosphonate compounds, where a hydrogen atom can move between the phosphorus and oxygen atoms. mdpi.com These studies have shown that the stability of the different tautomers is highly dependent on the substituents and the solvent environment. mdpi.com The insights gained from these calculations are transferable to understanding the reactivity of the phosphoryl group in this compound in various chemical environments.

Predictive Modeling for Novel Phosphonates and their Reactivity

Predictive modeling, utilizing computational and theoretical chemistry, has become an indispensable tool for understanding and forecasting the reactivity of organophosphorus compounds, including phosphonates like this compound. tandfonline.com These models provide a theoretical framework for designing novel compounds with tailored properties, significantly accelerating research and development while reducing the need for extensive empirical experimentation. tandfonline.commit.edu The core of this approach lies in establishing a quantitative relationship between a molecule's structure and its chemical reactivity or biological activity, often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). tandfonline.comnih.gov

Computational methods, ranging from molecular orbital calculations to molecular mechanics, are employed to evaluate the link between chemical structure and reactivity. tandfonline.com For phosphonates, key molecular descriptors derived from these calculations often include electronic and steric parameters. For instance, the charge density of the phosphoryl oxygen (qO) and the energy of the Highest Occupied Molecular Orbital (EHOMO) are critical electronic descriptors. tandfonline.com The charge density is influenced by both the electronegativity of the substituents and the conformation of alkoxy groups, while the EHOMO is primarily dependent on substituent electronegativity. tandfonline.com Steric effects, quantified by parameters like the van der Waals steric energy of the phosphorus nucleus (EVDW P), also play a significant role in determining reactivity. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models are statistical models that correlate calculated molecular descriptors with experimentally observed activities or properties. nih.govpku.edu.cn These models are particularly powerful for predicting the properties of new, unsynthesized compounds.

A notable example is the development of a QSPR model to predict the toxicity of phosphonate derivatives. nih.govresearchgate.net In one such study, Density Functional Theory (DFT) was used to calculate quantum chemical descriptors for a series of 25 phosphonate derivatives. nih.govuaeh.edu.mx The resulting model predicted toxicity, expressed as the logarithm of the median lethal dose (log₁₀(LD₅₀)), using a multiple linear regression equation based on three key descriptors: the molecule's volume (V), the charge of the most electronegative atom (q), and the energy of the HOMO (E(HOMO)). nih.govresearchgate.net This model demonstrated that the oxygen atom of the phosphoryl group (P=O) is crucial in the interaction mechanism with the acetylcholinesterase enzyme. nih.govresearchgate.net

The statistical robustness of these models is critical for their predictive power. Validation techniques include internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds. nih.govthieme-connect.com For instance, a QSAR model developed for 73 nitrogen-containing monophosphonate and bisphosphonate derivatives acting as human farnesyl pyrophosphate synthase inhibitors showed excellent statistical characteristics, ensuring its reliability. nih.govthieme-connect.com

Table 1: Example of Statistical Validation Parameters for a QSAR Model of Phosphonate Derivatives nih.govthieme-connect.com

ParameterDescriptionValue for Best Model
n Number of compounds in the dataset73
Squared correlation coefficient (goodness of fit)0.9304
Cross-validated correlation coefficient (internal predictive ability)0.9061
R² test Correlation coefficient for the external test set0.7602
IIC Index of Ideality of Correlation0.9614
ΔR²m A measure of model robustness0.0861

This table illustrates the typical statistical metrics used to validate a QSAR model. High values for R², Q², and R² test, along with other parameters meeting established criteria (e.g., OECD guidelines), indicate a robust and predictive model. nih.gov

Machine Learning and High-Throughput Screening

The integration of machine learning (ML) algorithms with computational chemistry has further revolutionized the design of novel phosphonates. researchfeatures.commdpi.com ML can analyze vast datasets of chemical information to identify complex patterns that are not apparent through traditional regression techniques. mit.edumdpi.com These algorithms can be trained on data from high-throughput computational screening or experimental results to build predictive models for a wide range of properties, including reaction outcomes, catalytic activity, and material characteristics like luminescence. mit.eduresearchfeatures.comnih.gov

For example, ML models have been successfully employed to accelerate the discovery of new inorganic phosphor materials by screening large databases of over 100,000 compounds. researchfeatures.com These models use calculated properties, such as the Debye temperature (a proxy for structural rigidity) and band gap, to identify promising candidate materials for applications like LED lighting. researchfeatures.comnih.gov This data-driven approach can be readily adapted for the discovery of novel phosphonates. By creating databases of calculated properties for virtual libraries of phosphonate compounds, ML models can be trained to predict reactivity, stability, or specific functionalities. This allows for the in silico design and prioritization of candidates for synthesis, focusing experimental efforts on the most promising molecules. researchfeatures.comacs.org

Predicting Reactivity and Reaction Mechanisms

Beyond statistical modeling, theoretical chemistry provides deep insights into the reaction mechanisms that govern phosphonate reactivity. Computational models can be used to map potential energy surfaces for reactions like hydrolysis or nucleophilic substitution. dtic.mil For instance, theoretical studies have been used to calculate the rate constants for the atmospheric oxidation of compounds like dimethyl phosphonate and dimethyl methylphosphonate (B1257008) by hydroxyl radicals. acs.org Such studies determine the structures and energetics of reactants and transition states for all possible reaction pathways, providing a detailed understanding of the factors that control reaction rates and outcomes. acs.orgescholarship.org These predictive capabilities are crucial for designing phosphonates with specific reactivity profiles, for applications ranging from catalysis to environmental remediation. dtic.milacs.org

Synthetic Applications and Derivatization Strategies

Methyl Phosphonopropanoate as a Versatile Synthetic Intermediate

The unique chemical properties of this compound make it a valuable intermediate for constructing complex molecular architectures. It serves as a linchpin in several important synthetic transformations.

Application in Carbon-Carbon Bond Forming Reactions (e.g., Horner-Wadsworth-Emmons Reactions)

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.orgresearchgate.net This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate eliminates a phosphate (B84403) ester to yield an alkene. wikipedia.org A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

The versatility of the HWE reaction using phosphonopropanoates allows for the synthesis of various substituted alkenes, which are crucial components in medicinal chemistry, agrochemical synthesis, and natural product synthesis. sigmaaldrich.com For instance, the reaction of triethyl 2-phosphonopropionate with aromatic aldehydes using lithium hydroxide (B78521) monohydrate as a base can produce (E)-α-methyl-α,β-unsaturated esters with high E-selectivity (95–99%) and in good yields (83–97%). researchgate.netoup.com Similarly, reactions with aliphatic aldehydes also show high E-selectivity, which can be further improved by using different phosphonate esters like ethyl 2-(diisopropylphosphono)propionate. researchgate.netoup.com

Table 1: E-Selectivity in Horner-Wadsworth-Emmons Reactions with Triethyl 2-phosphonopropionate

Aldehyde TypeBaseE-Selectivity (%)Yield (%)Reference
AromaticLiOH·H₂O95–9983–97 researchgate.net, oup.com
AliphaticLiOH·H₂O92–94- researchgate.net
α-Branched AliphaticBa(OH)₂·8H₂O98–>99High oup.com

Role in Intramolecular Cyclization and Conjugate Addition Reactions

Beyond intermolecular reactions, phosphonopropanoate derivatives are instrumental in intramolecular cyclization reactions to form cyclic compounds. researchgate.net The intramolecular HWE reaction, for example, is a powerful tool for constructing macrocyclic lactones and carbocycles. researchgate.net This strategy has been successfully applied in the synthesis of complex natural products. researchgate.net

Furthermore, the phosphonopropanoate moiety can participate in conjugate addition reactions, also known as Michael additions. chemistry-chemists.comrsc.org In these reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. Phosphonopropanoates can act as either the Michael donor or acceptor. For instance, the anion of a phosphonopropanoate can add to an activated alkene. molaid.com Conversely, α,β-unsaturated phosphonopropanoates can accept nucleophiles, a strategy used in tandem reactions that combine conjugate addition with an intramolecular HWE olefination. researchgate.net

Synthesis of Alpha, Beta-Unsaturated Esters via Phosphonopropanoates

The Horner-Wadsworth-Emmons reaction employing phosphonopropanoates is a premier method for synthesizing α,β-unsaturated esters. researchgate.netoup.com These structural motifs are prevalent in a vast number of biologically active compounds and are valuable synthetic intermediates themselves. sciforum.net The reaction conditions can be tuned to achieve high stereoselectivity, predominantly yielding the (E)-isomer. researchgate.netoup.com For example, solvent-free HWE reactions using bases like LiOH·H₂O or Ba(OH)₂·8H₂O have been shown to be highly efficient and selective for the synthesis of (E)-α-methyl-α,β-unsaturated esters. researchgate.netoup.com

The synthesis of these unsaturated esters is not limited to the HWE reaction. Other methods include elimination reactions from β-hydroxy esters, which can be prepared through aldol-type additions involving phosphonopropanoates. organic-chemistry.org

Derivatization for Functional Molecule Synthesis

The core structure of this compound can be readily modified to generate a diverse library of functional molecules with specific biological activities or for incorporation into larger, more complex structures.

Preparation of Biologically Relevant Phosphonopropanoate Analogues

Phosphonopropanoate analogues are of significant interest due to their ability to mimic natural phosphates and amino acids, making them valuable tools in medicinal chemistry and chemical biology. nih.gov The phosphonate group is resistant to enzymatic cleavage, which can enhance the metabolic stability of drug candidates. nih.gov

Derivatization of the phosphonopropanoate scaffold has led to the discovery of compounds with a range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govfrontiersin.org For example, α-phosphonocarboxylates derived from imidazo[1,2-a]pyridine (B132010) have been designed as inhibitors of Rab geranylgeranyl transferase, an enzyme implicated in cancer. frontiersin.orgfrontiersin.org Additionally, phosphonate analogues of amino acids have been investigated for their potential as herbicides and pesticides. kyushu-u.ac.jp

Incorporation into Complex Natural Product Synthesis

The synthetic utility of this compound and its derivatives extends to the total synthesis of complex natural products. researchgate.netmdpi.com The HWE reaction is a frequently employed strategy for the construction of key carbon-carbon bonds within these intricate molecules. researchgate.net For instance, the synthesis of Papulacandin D, a natural product with antifungal activity, utilized a Horner-Wadsworth-Emmons olefination involving a phosphonate reagent. researchgate.net

Furthermore, the ability to introduce phosphonate groups into larger molecules can be crucial for modulating their biological activity. The synthesis of complex polyketide natural products, which often feature polypropionate units, can benefit from methodologies involving phosphonopropanoate-derived building blocks. mdpi.com

Phosphonates in Material Science Applications

Phosphonates, as a class of organophosphorus compounds, have found diverse applications in material science due to their ability to be incorporated into polymers, act as flame retardants, and function as chelating agents and corrosion inhibitors. wikipedia.orgtaylorandfrancis.com While specific applications centering exclusively on "this compound" are not widely documented in dedicated studies, the broader class of phosphonopropionates and other phosphonate esters are utilized in creating functional materials.

A notable application of phosphonates is in the functionalization of polymers to enhance their properties. For instance, researchers have developed methods to incorporate phosphonate esters into existing polymer chains. isct.ac.jp A visible-light-driven post-polymerization functionalization technique allows for the introduction of phosphonate groups into polymers like poly(methacrylate) derivatives. isct.ac.jp This method transforms common polymers into higher-value materials with properties such as fire resistance and temperature responsiveness, even with a low phosphonate content of 10-20%. isct.ac.jp

Furthermore, poly(arylene ether sulfone)s have been functionalized with alkyl side chains carrying phosphonic acid groups, which were synthesized using reagents like triethyl 3-phosphonopropionate. These modified polymers can be cast into flexible and mechanically tough membranes. After hydrolysis of the ester groups to phosphonic acids, these membranes exhibit proton conductivity, making them potentially useful for applications such as proton-exchange membranes in fuel cells. The thermal stability of these phosphonated polymers allows them to be stable at temperatures up to 240°C.

Phosphonate-containing polyols have also been investigated for the creation of fire-retardant rigid polyurethane foams. mdpi.com The incorporation of phosphorus-containing monomers, such as phosphonate methacrylates, into polymers like poly(methyl methacrylate) (PMMA) can impart flame retardancy. vdoc.pub These phosphorus-based additives can act in both the vapor and condensed phases to inhibit combustion. vdoc.pub

The table below summarizes some material science applications of phosphonate-containing polymers.

Application AreaPolymer SystemPhosphonate Source ExampleResulting Property
Flame Retardancy Polyurethane FoamsPhosphonopropionate PolyolsIncreased fire resistance. mdpi.com
Flame Retardancy Poly(methyl methacrylate) (PMMA)Diethyl [(methacryloyloxy)methyl]phosphonate (DEMMP)Enhanced flame retardancy. vdoc.pub
Proton-Exchange Membranes Poly(arylene ether sulfone)Triethyl 3-phosphonopropionateProton conductivity for potential fuel cell use.
Functional Polymers Poly(methacrylate) derivativesTrialkyl phosphitesFire resistance and temperature responsiveness. isct.ac.jp

The versatility of phosphonates stems from the stable carbon-phosphorus bond and the reactivity of the phosphonate group, which allows for various chemical modifications and applications, from enhancing the properties of bulk polymers to surface modification for corrosion inhibition. taylorandfrancis.com

Environmental Fate and Biogeochemical Cycling of Phosphonates

Microbial Transformation and Mineralization in Natural Environments

Microorganisms play a crucial role in the degradation and mineralization of methylphosphonates, especially in nutrient-limited environments. mdpi.com Many bacteria can utilize phosphonates as a nutritional source of phosphorus when inorganic phosphate (B84403) is scarce. nih.govmpg.deresearchgate.net This process is mediated by the carbon-phosphorus (C-P) lyase enzyme system, which cleaves the stable C-P bond. nih.govresearchgate.net

In bacteria such as Escherichia coli, the catalytic machinery for the C-P lyase pathway is encoded by the phn gene operon (phnCDEFGHIJKLMNOP). nih.govresearchgate.net The conversion of methylphosphonate (B1257008) to phosphate and methane (B114726) is a complex, ATP-dependent process. mdpi.comnih.gov Key proteins encoded by the phnGHIJKLM genes are essential for this transformation. nih.govresearchgate.net The mechanism involves the initial reaction of methylphosphonate with MgATP to form an intermediate, which is subsequently cleaved in a radical-based reaction to release methane and ultimately yield phosphate that the cell can assimilate. nih.govresearchgate.net This microbial mineralization is a vital link in the biogeochemical cycling of phosphorus. mdpi.com

Table 3: Key Proteins in the C-P Lyase Pathway of E. coli for Methylphosphonate Degradation This interactive table details the functions of essential proteins involved in the microbial breakdown of methylphosphonates.

Gene(s) Protein(s) Role in Transformation
phnG, phnH, phnI, phnL PhnG, PhnH, PhnI, PhnL Catalyze the initial reaction of methylphosphonate with MgATP to form α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP). nih.govresearchgate.net
phnM PhnM Catalyzes the hydrolysis of RPnTP to pyrophosphate and α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). nih.govresearchgate.net
phnJ PhnJ Catalyzes the radical-based cleavage of the C-P bond in PRPn, producing methane and α-D-ribose-1,2-cyclic-phosphate-5-phosphate (PRcP). nih.govresearchgate.net

Data sourced from Kamat et al., 2011. nih.govresearchgate.net

Role of Methylphosphonates in Global Biogeochemical Cycles (e.g., Methane Production in Aerobic Oceans)

The microbial metabolism of methylphosphonates is a key component in explaining the "oceanic methane paradox"—the consistent supersaturation of methane in the oxygen-rich surface waters of the world's oceans, where methane production was thought to be impossible due to the presence of oxygen. hawaii.eduacs.orgsciencedaily.com Research has demonstrated that the aerobic decomposition of methylphosphonate is a significant source of this oceanic methane. hawaii.edusciencedaily.com

In vast, nutrient-poor regions of the ocean that are limited by phosphorus, marine microbes turn to alternative phosphorus sources, including methylphosphonates. mpg.deacs.org Bacteria, including the abundant diazotroph Trichodesmium, can cleave the C-P bond of methylphosphonate to acquire phosphorus for growth, releasing methane as a byproduct in the process. mpg.dehawaii.edu The presence of inorganic phosphate can down-regulate this pathway, indicating it is a competitive strategy for phosphorus acquisition. hawaii.edu Furthermore, studies have shown that some marine microbes, such as the archaeon Nitrosopumilus maritimus, can synthesize methylphosphonates, providing a natural source for this substrate in the marine environment. core.ac.uk This establishes a complete cycle of microbial production and consumption of methylphosphonates, directly linking the marine phosphorus and carbon cycles and contributing to the global methane budget. hawaii.educore.ac.ukus-ocb.org

Table 4: Evidence for Methylphosphonate-Driven Methane Production in Aerobic Oceans This interactive table summarizes key findings that link methylphosphonate metabolism to the "oceanic methane paradox."

Finding Significance Reference(s)
Incubation of seawater with methylphosphonate leads to methane production. Demonstrates that native marine microbes can aerobically convert methylphosphonate to methane. acs.org
The diazotroph Trichodesmium can grow on methylphosphonate and produce methane. Identifies a specific, abundant marine organism capable of this metabolic pathway. hawaii.edu
The marine archaeon Nitrosopumilus maritimus synthesizes methylphosphonate. Provides a biological source for methylphosphonate in the ocean, completing the cycle. core.ac.uk
C-P lyase pathway genes are enriched in phosphate-limited ocean regions. Links the genetic potential for phosphonate (B1237965) degradation directly to environments where it would be most advantageous. mdpi.com

Environmental Persistence and Transformation Products

The environmental persistence of methylphosphonates varies depending on the specific compound and environmental conditions. While the parent ester compounds can be degraded through hydrolysis and photolysis, their primary degradation products, the alkyl methylphosphonic acids, are notably more stable and can persist for years in the environment. tandfonline.com The ultimate fate and persistence of these compounds are highly dependent on the rate of biodegradation. tandfonline.comtandfonline.com Some methylphosphonate esters, such as dimethyl methylphosphonate, are not considered readily biodegradable and may persist if released. ashland.com

The transformation products of methylphosphonates are well-defined based on the degradation pathway.

Hydrolysis of methylphosphonate esters like DMMP or DIMP yields methylphosphonic acid (MPA) and the corresponding alcohol (e.g., methanol (B129727) or isopropanol). nih.govresearchgate.netamazonaws.com

Photodegradation , especially photocatalytic oxidation, breaks down the molecule more completely. For DMMP, the process occurs stepwise, first forming methylphosphonic acid, which is then further degraded to inorganic phosphate, CO₂, and H₂O. researchgate.netacs.org

Microbial degradation via the C-P lyase pathway results in the mineralization of the phosphonate, producing methane and inorganic phosphate. nih.govresearchgate.net

Table 5: Summary of Degradation Pathways and Transformation Products This interactive table outlines the primary environmental transformation pathways for methylphosphonates and their resulting products.

Degradation Pathway Parent Compound Example Key Transformation Product(s) Final Mineralized Product(s)
Chemical Hydrolysis Dimethyl methylphosphonate (DMMP) Methylphosphonic acid, Methanol -
Photodegradation Dimethyl methylphosphonate (DMMP) Methylphosphonic acid Phosphate, Carbon Dioxide, Water
Microbial Mineralization Methylphosphonate (MPn) Methane Phosphate

Emerging Research Directions and Future Perspectives

Innovations in Asymmetric Synthesis of Phosphonopropanoates

The development of methods for the enantioselective synthesis of phosphonopropanoates is a significant area of research, as the chirality of these molecules can dramatically influence their biological activity and material properties. mdpi.comrsc.org Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer, is at the forefront of this effort. nih.govnih.gov

Recent progress has focused on metal complex catalysis and organocatalysis. mdpi.com Transition metal complexes incorporating chiral ligands such as DIOP, DIPAMP, and CHIRAPHOS are widely utilized for the asymmetric synthesis of C-chiral phosphonates. mdpi.com For instance, copper complexes with chiral bis-phosphine ligands have been used in the hydrophosphorylation of N-thiophosphine imines, yielding tetrasubstituted α-aminophosphonates with high enantioselectivity (86–97% ee). mdpi.com Another notable example involves the use of an N,N'-dioxide-Sc(III) complex to catalyze a three-component phospha-Mannich reaction, producing α-aminophosphonates with up to 87% enantiomeric excess. mdpi.com

Organocatalysis offers a metal-free alternative for these asymmetric transformations. mdpi.com For example, 1-acetyl-N-tosylpyrrolidine-2-carboxamide has proven to be an effective organocatalyst for the three-component reaction between aromatic aldehydes, aniline, and triethyl phosphite (B83602), affording α-aminophosphonates in high yields and with excellent enantioselectivity (up to 92% ee). mdpi.com The use of chiral auxiliaries, such as TADDOL and BINOL derivatives attached to the phosphorus reagent, represents another successful strategy for controlling stereochemistry during the synthesis of chiral phosphonates. rsc.org

Table 1: Selected Catalytic Systems for Asymmetric Synthesis of Phosphonates

Catalyst/Method Reaction Type Product Type Enantiomeric Excess (ee) Reference
N,N'-dioxide-Sc(III) complex Phospha-Mannich Reaction α-Aminophosphonates Up to 87% mdpi.com
Copper complexes with chiral bis-phosphines Hydrophosphorylation α-Aminophosphonates 86-97% mdpi.com
1-acetyl-N-tosylpyrrolidine-2-carboxamide Three-component phospha-Mannich α-Aminophosphonates 73-92% mdpi.com
TADDOL H-phosphonate Hydrophosphonylation of aldehydes α-Hydroxyphosphonates High diastereoselectivity rsc.org

Discovery of Novel Phosphonate-Degrading Enzymes and Pathways

The robust carbon-phosphorus (C-P) bond in phosphonates makes them resistant to hydrolysis, posing environmental persistence challenges for some synthetic phosphonates used as pesticides and herbicides. nih.govadvancedsciencenews.com However, numerous microorganisms have evolved sophisticated enzymatic pathways to cleave this bond and utilize phosphonates as a phosphorus source, a process of significant interest for bioremediation. plantarchives.orgscielo.org.conih.gov

The most studied pathway is the C-P lyase pathway, encoded by the phn operon in bacteria like Escherichia coli. advancedsciencenews.combeilstein-institut.denih.gov This multi-enzyme complex can break down a wide range of phosphonates, including unactivated ones like methylphosphonate (B1257008). nih.govnih.gov The core of the C-P lyase machinery involves several proteins (encoded by phnG, H, I, J, K, L, M) that work together to achieve the reductive cleavage of the C-P bond. beilstein-institut.denih.gov

Recent research has uncovered alternative phosphonate (B1237965) degradation pathways beyond the C-P lyase system. nih.gov For instance, a two-enzyme system involving PhnY and PhnZ was discovered that catalyzes the oxidative cleavage of the C-P bond. nih.gov PhnY, an Fe(II)/α-ketoglutarate-dependent enzyme, hydroxylates 2-aminoethylphosphonate (AEP) to form 1-hydroxy-2-aminoethylphosphonate, which is then oxidized by PhnZ to yield phosphate (B84403) and glycine (B1666218). nih.gov Additionally, specific phosphonohydrolases, like phosphonoacetate hydrolase (PhnA), have been characterized, which cleave the C-P bond in activated phosphonates such as phosphonoacetate. nih.gov More recently, an enzyme named PbfA was found to expand the substrate scope of the AEP degradation pathway by converting (R)-1-hydroxy-2-aminoethylphosphonate into phosphonoacetaldehyde (B103672), a substrate for the hydrolase PhnX. nih.govacs.org The discovery of these diverse enzymatic strategies highlights nature's ingenuity in breaking the stable C-P bond and offers new avenues for developing biotechnological solutions for organophosphonate degradation. bohrium.comfrontiersin.org

Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental studies is providing unprecedented insight into the chemical and biological processes involving phosphonopropanoates. Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and understanding the origins of enantioselectivity in synthetic reactions. nih.govresearchgate.net

For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed hydrophosphorylation of alkynes to form vinyl phosphonates. rsc.orgsciforum.net These studies suggest a mechanism involving an anti-Markovnikov addition, where the solvent and catalyst support play crucial roles in the reaction pathway. rsc.orgsciforum.net In the realm of asymmetric catalysis, computational studies have helped to rationalize the stereochemical outcomes of reactions. nih.gov A DFT study on the desymmetrization of a P(V) compound predicted the enantioselectivity with high accuracy, confirming that the initial nucleophilic attack is the rate- and enantio-determining step. nih.gov

Computational methods are also vital for understanding enzymatic C-P bond cleavage. mdpi.com QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the active sites of large enzymes to elucidate the catalytic mechanism. mdpi.com Such studies, combined with experimental data from X-ray crystallography and kinetic analysis, provide a detailed picture of substrate binding, transition state stabilization, and product release in enzymes like phosphonoacetate hydrolase and the C-P lyase complex. nih.govmdpi.com This integrated approach is crucial for understanding how enzymes overcome the high energy barrier associated with C-P bond cleavage and for engineering improved biocatalysts for bioremediation. acs.org

Advanced Applications of Methyl Phosphonopropanoate in Enabling Chemical Technologies

Beyond its role as a synthetic intermediate, this compound and related phosphonates are finding use in advanced chemical technologies, particularly in materials science and catalysis. elsevier.com The phosphonate group is an excellent ligand for coordinating with a wide range of metal ions, enabling the construction of metal-organic frameworks (MOFs) and other coordination polymers. kaust.edu.sascispace.commdpi.com These metal phosphonate materials exhibit high thermal stability and can be designed with specific functionalities and porosities. kaust.edu.sarsc.org

These properties make them promising candidates for applications in:

Catalysis: Metal phosphonates can act as robust, heterogeneous catalysts. kaust.edu.samdpi.com By choosing appropriate organic linkers and metal ions, catalytically active sites can be uniformly distributed throughout the material's structure. kaust.edu.sa For example, zirconium phosphonates have been used as supports for various catalytically active metal complexes for reactions like asymmetric epoxidation. mdpi.com

Adsorption and Separation: The tunable porosity of metal phosphonate materials allows for their use in the selective adsorption of gases or heavy metal ions. kaust.edu.sa

Proton Conductors: The acidic P-OH groups in some metal phosphonate structures facilitate proton transport, making them suitable for applications in fuel cell membranes. mdpi.comresearchgate.net

Ligands in Homogeneous Catalysis: Phosphonate-containing ligands are being explored in homogeneous catalysis. acs.org The introduction of a phosphonate group can modify the electronic properties of a ligand, enhance the solubility of the resulting metal complex, and serve as an anchor to immobilize the catalyst on a solid support. mdpi.com

The versatility of the phosphonate functional group ensures that new applications for compounds like this compound will continue to emerge as chemists and materials scientists explore the unique properties of these hybrid organic-inorganic systems. researchgate.netacs.org

Q & A

Q. How can researchers ethically address literature gaps in this compound’s environmental fate?

  • Methodological Answer : Conduct OECD 301F biodegradability tests and compare results to predictive models (e.g., EPI Suite). If data is scarce, transparently state limitations and propose tiered testing strategies in the discussion section .

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